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This guide provides an objective comparison of the performance of RNA polymerase with its

canonical substrate, adenosine triphosphate (ATP), versus its deoxyribonucleotide counterpart,

deoxyadenosine triphosphate (dATP). The information presented herein is supported by

experimental data and detailed methodologies to assist researchers in understanding the

fidelity and kinetics of RNA synthesis.

Executive Summary
RNA polymerases exhibit a high degree of fidelity in selecting ribonucleoside triphosphates

(rNTPs) over deoxyribonucleoside triphosphates (dNTPs) during transcription. This selectivity

is crucial for maintaining the integrity of the transcriptome. While RNA polymerases can

mistakenly incorporate dNTPs, the efficiency of this cross-reactivity is significantly lower than

the incorporation of the correct rNTPs. This guide delves into the quantitative differences in

their incorporation, the underlying molecular mechanisms, and the experimental protocols used

to measure these parameters.
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The cross-reactivity of dATP with RNA polymerase is characterized by a dramatic decrease in

incorporation efficiency compared to ATP. This is reflected in the kinetic parameters of the

incorporation reaction, primarily the Michaelis constant (Km) and the maximum reaction rate

(Vmax) or catalytic rate constant (kcat).

Nucleotide
RNA
Polymerase

Km (µM) kcat (s⁻¹)

Catalytic
Efficiency
(kcat/Km)
(M⁻¹s⁻¹)

Misincorpor
ation
Frequency

ATP

Saccharomyc

es cerevisiae

RNA

Polymerase II

~110[1] ~75[1] ~6.8 x 10⁵ N/A

dATP
T7 RNA

Polymerase

Not directly

reported, but

expected to

be

significantly

higher than

for ATP

Not directly

reported, but

expected to

be

significantly

lower than for

ATP

Significantly

lower than for

ATP

~1 in 2 x

10⁴[2]

Note: Direct comparative kinetic data (Km and kcat) for dATP incorporation by S. cerevisiae

RNA Polymerase II was not available in the reviewed literature. The misincorporation frequency

for T7 RNA polymerase suggests a profoundly lower catalytic efficiency for dATP compared to

its canonical substrate. The Km for a non-preferred substrate is generally much higher, and the

kcat is much lower.

Molecular Mechanisms of Discrimination
The ability of RNA polymerase to discriminate between rNTPs and dNTPs is a critical aspect of

transcriptional fidelity. This selection process occurs at the active site of the enzyme and

involves a multi-step mechanism.

A key structural feature responsible for this discrimination is the presence of a "steric gate"

residue within the active site. This residue, typically a tyrosine in T7 RNA polymerase, can form
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a hydrogen bond with the 2'-hydroxyl group of the incoming rNTP, facilitating its correct

positioning for catalysis. In contrast, the absence of this 2'-hydroxyl group in a dNTP results in

a loss of this favorable interaction and can lead to steric hindrance, thus impeding its

incorporation.

The nucleotide selection process can be conceptualized as follows:
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Caption: Nucleotide selection by RNA polymerase.

Experimental Protocols
The quantitative data presented in this guide is typically obtained through single-nucleotide

incorporation assays. These assays allow for the precise measurement of the kinetics of

nucleotide addition to a nascent RNA strand.

Single-Nucleotide Incorporation Assay
This protocol is adapted from methods used for Saccharomyces cerevisiae RNA polymerase.

[3]

Objective: To measure the rate of incorporation of a single nucleotide (ATP or dATP) into a

defined RNA transcript.

Materials:

Purified RNA Polymerase
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Synthetic DNA template with a promoter recognized by the specific RNA polymerase

Synthetic RNA primer that anneals to the DNA template

Radiolabeled α-³²P-NTP (ATP or dATP)

Unlabeled NTPs

Reaction buffer (containing Mg²⁺, DTT, etc.)

Quench solution (e.g., EDTA)

Denaturing polyacrylamide gel

Phosphorimager system

Workflow:

Reaction Setup Initiation & Time Course Analysis

1. Form Elongation Complex
(RNAP + DNA/RNA hybrid) 2. Pre-incubate 3. Initiate with Radiolabeled NTP 4. Quench at Time Points 5. Denaturing PAGE 6. Phosphorimaging 7. Quantify Product Formation

Click to download full resolution via product page

Caption: Workflow for a single-nucleotide incorporation assay.

Procedure:

Elongation Complex Formation: Anneal the RNA primer to the DNA template. Incubate the

purified RNA polymerase with the DNA/RNA hybrid to form a stable elongation complex.

Reaction Initiation: Initiate the reaction by adding a mixture containing the radiolabeled

nucleotide (e.g., α-³²P-ATP or α-³²P-dATP) and other required components. For competitive

assays, both labeled and unlabeled nucleotides can be added.
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Time-Course Sampling: At specific time intervals, take aliquots of the reaction and stop the

incorporation by adding a quench solution (e.g., EDTA to chelate Mg²⁺).

Gel Electrophoresis: Separate the reaction products (unextended primer and extended RNA)

on a denaturing polyacrylamide gel.

Data Acquisition and Analysis: Visualize the radiolabeled RNA products using a

phosphorimager. Quantify the amount of product formed at each time point. The rate of

product formation is then plotted against the substrate concentration to determine the kinetic

parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion
The experimental evidence strongly indicates that RNA polymerase has a robust mechanism

for discriminating against the incorporation of dATP. This fidelity is essential for preventing the

contamination of RNA with deoxyribonucleotides, which could have significant downstream

consequences for cellular processes. While dATP can be incorporated, its efficiency is orders

of magnitude lower than that of ATP. For researchers in drug development, understanding the

nuances of this cross-reactivity can inform the design of novel nucleotide-based inhibitors that

target viral or pathogenic RNA polymerases.
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To cite this document: BenchChem. [A Comparative Guide to the Cross-Reactivity of dATP
with RNA Polymerase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8002965#cross-reactivity-of-datp-with-rna-
polymerase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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